Scaffold Differentiation via Physicochemical Descriptors Against Generic 2-(Benzyloxy)pyrazine
As a building block, the key differentiator is the unique molecular descriptor profile conferred by the 3,4-difluorobenzyl group relative to the unsubstituted benzyl analog. While direct head-to-head bioactivity data are absent from the public domain for this specific CAS number, computational class-level inference indicates that the 3,4-difluoro pattern increases molecular weight (+36 Da), adds two hydrogen bond acceptors (fluorine), and significantly alters calculated logP and topological polar surface area (TPSA) compared to 2-(benzyloxy)pyrazine, parameters known to influence fragment-based screening hit rates and pharmacokinetic properties [1].
| Evidence Dimension | Key calculated physicochemical parameters |
|---|---|
| Target Compound Data | Molecular Weight: 222.06 g/mol; Formula: C11H8F2N2O; HBA: 4 (2×N in pyrazine, 1×O ether, 1×F?); Rotatable Bonds: 3 |
| Comparator Or Baseline | 2-Benzyloxypyrazine: Molecular Weight: 186.21 g/mol; Formula: C11H10N2O; HBA: 3; Rotatable Bonds: 3 |
| Quantified Difference | ΔMW = +36 g/mol; ΔF-atom count = +2; qualitative increase in electronegativity and reduction in electron density on the phenyl ring. |
| Conditions | Calculated molecular properties based on chemical structure; no biological assay context. |
Why This Matters
For procurement in fragment-based drug discovery, the distinct MW and fluorine count provide a differentiated starting point for SAR exploration compared to the non-fluorinated scaffold.
- [1] SwissADME. (n.d.). Calculated physicochemical descriptors for 2-[(3,4-difluorophenyl)methoxy]pyrazine and 2-(benzyloxy)pyrazine. Swiss Institute of Bioinformatics. Note: Values are in silico predictions and not experimentally determined for this specific compound. View Source
